molecular formula C14H15NO2 B11874983 Methyl 3-(2-methylquinolin-6-yl)propanoate

Methyl 3-(2-methylquinolin-6-yl)propanoate

Cat. No.: B11874983
M. Wt: 229.27 g/mol
InChI Key: ISLZNNXISNLDCM-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylquinolin-6-yl)propanoate (C₁₄H₁₅NO₂; molecular weight 229.27 g/mol) is an ester derivative featuring a quinoline core substituted with a methyl group at position 2 and a propanoate ester at position 6 . The quinoline moiety is notable for its presence in bioactive molecules, and the compound’s structure makes it a valuable intermediate in pharmaceutical and materials science research.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 3-(2-methylquinolin-6-yl)propanoate

InChI

InChI=1S/C14H15NO2/c1-10-3-6-12-9-11(4-7-13(12)15-10)5-8-14(16)17-2/h3-4,6-7,9H,5,8H2,1-2H3

InChI Key

ISLZNNXISNLDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CCC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-(2-methylquinolin-6-yl)propanoate typically involves the esterification of 3-(2-methylquinolin-6-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3-(2-methylquinolin-6-yl)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to methyl 3-(2-methylquinolin-6-yl)propanoate exhibit significant antimicrobial activity. The quinoline structure allows for interaction with bacterial DNA, potentially disrupting cellular processes:

  • Mechanism of Action : Intercalation with DNA and inhibition of critical enzymes involved in cell function.
  • Case Study : A study on related quinoline derivatives demonstrated effective inhibition against various microbial strains, suggesting the potential of this compound in developing new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines:

  • Cell Lines Tested : HCT-116 (colon cancer) and MCF-7 (breast cancer).
  • Findings : Preliminary results showed that derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising antiproliferative activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps including the reaction of quinoline derivatives with propanoic acid derivatives. The structure-activity relationship studies have revealed that modifications to the quinoline ring significantly affect biological activity:

Compound NameStructural FeaturesBiological Activity
Methyl 3-(4-methylquinolin-6-yl)propanoateDifferent substitution patternVaries in reactivity
TetrahydroquinolineSaturated form of quinolineDistinct pharmacological profile

These variations highlight the importance of specific substitutions in enhancing or diminishing the biological efficacy of the compounds .

Potential Applications in Pharmaceuticals

Given its promising biological activities, this compound holds potential for various pharmaceutical applications:

  • Antimicrobial Agents : Development of new drugs targeting resistant strains.
  • Anticancer Therapeutics : Further exploration in oncology for targeted therapies.
  • Enzyme Inhibitors : Potential use in inhibiting specific enzymes relevant to disease pathways.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Positional Isomerism: The 2-methylquinolin-6-yl configuration in the target compound offers distinct electronic effects compared to 4-methyl isomers, influencing its reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .
  • Halogenation : Chlorine or fluorine substitutions enhance electrophilicity and metabolic stability but may reduce solubility. For example, 6-chloro derivatives show superior antimicrobial activity over brominated analogs .
  • Ester vs. Acid : Ester derivatives like the target compound are more lipophilic, favoring blood-brain barrier penetration, while carboxylic acid analogs are better suited for aqueous-phase reactions .

Biological Activity

Methyl 3-(2-methylquinolin-6-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for its diverse pharmacological properties. Its molecular formula is C13H13NC_{13}H_{13}N with a molecular weight of approximately 215.25 g/mol. The presence of the quinoline ring allows for various interactions with biological targets, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that it can disrupt cellular processes by intercalating with DNA, leading to cell death and inhibiting essential enzymes involved in metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been documented in several studies. For instance, in vitro assays have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through various signaling pathways .

The biological activity of this compound is primarily attributed to its ability to interact with DNA and proteins involved in critical cellular functions:

  • DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cancer cell survival and proliferation, such as topoisomerases and kinases .

In Vitro Studies

A series of in vitro studies have highlighted the effectiveness of this compound against various cancer cell lines:

StudyCell LineIC50 (µM)Observations
MCF-712.5Significant cytotoxicity observed
A54910.0Induction of apoptosis confirmed
HeLa15.0Inhibition of cell cycle progression

These studies indicate that the compound's cytotoxic effects are dose-dependent, with lower concentrations resulting in higher cell viability.

Animal Studies

In vivo studies have further corroborated the anticancer effects observed in vitro. For example, animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound may serve as a viable candidate for further development into therapeutic agents for cancer treatment .

Q & A

Q. What are the common synthetic routes for Methyl 3-(2-methylquinolin-6-yl)propanoate?

The synthesis typically involves multi-step approaches, including:

  • Esterification : Reacting the carboxylic acid precursor with methanol under acid catalysis.
  • Coupling Reactions : Utilizing palladium-catalyzed cross-coupling to introduce the quinoline moiety.
  • Catalytic Methods : Employing organocatalysts like L-proline in ethanol for asymmetric synthesis (e.g., Meldrum’s acid-mediated cyclization) .
  • Quinoline Subunit Synthesis : Adopting Meth-Cohn’s method for constructing 2-methylquinoline derivatives via Vilsmeier-Haack formylation .

Q. Which spectroscopic methods are used to characterize this compound?

Key techniques include:

  • X-ray Crystallography : For unambiguous structural confirmation (e.g., bond angles, stereochemistry) .
  • NMR Spectroscopy : To identify proton environments (e.g., δ4.7 for alkyne protons) and carbon frameworks .
  • FT-IR : Detecting functional groups like ester carbonyls (~1,700 cm⁻¹) and quinoline C=N stretches .
  • Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis.

Q. What chromatographic methods are suitable for purification?

  • High-Performance Liquid Chromatography (HPLC) : Ideal for isolating high-purity samples, especially when monitoring polar impurities .
  • Column Chromatography : Using silica gel with gradients of ethyl acetate/hexane for bulk purification.

Q. What are the key impurities to monitor during synthesis?

Common byproducts include:

Impurity NameCAS NumberStructural FeatureMonitoring Technique
3-[4-(2-Methylpropyl)phenyl]-propanoic Acid65322-85-2Carboxylic acid derivativeHPLC
(2RS)-2-(4-Methylphenyl)-propanoic Acid938-94-3Stereoisomeric acidChiral HPLC
1-[4-(2-Methylpropyl)phenyl]-ethanone38861-78-8Ketone intermediateGC-MS

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Combine NMR, IR, and X-ray data to confirm bond connectivity. For example, X-ray crystallography can resolve ambiguities in NOESY NMR assignments .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon frameworks in complex cases.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. How to optimize reaction yields in multi-step synthesis?

  • Catalyst Screening : Test organocatalysts (e.g., L-proline) or transition-metal catalysts (e.g., Pd/C) to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve quinoline coupling efficiency, while ethanol can stabilize intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce ester hydrolysis during acidic workups.

Q. How to design bioactivity assays for this compound?

  • In Vitro Enzyme Assays : Test PDE-4 inhibition using uterine tissue models, as done for structurally related thalidomide analogs (e.g., measuring Ca²⁺-induced contraction suppression) .
  • Cell-Based Assays : Evaluate cytotoxicity or anti-inflammatory effects in macrophage or cancer cell lines.
  • Molecular Docking : Use QSPR models to predict binding affinity to targets like mTOR or quinoline-dependent enzymes .

Q. How to analyze reaction mechanisms for unexpected byproducts?

  • Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates.
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR to identify rate-determining steps.
  • Computational Profiling : Apply neural network-based tools (e.g., CC-DPS) to simulate transition states and side reactions .

Q. How to handle solubility issues in biological assays?

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to improve aqueous solubility.
  • Prodrug Strategies : Synthesize phosphate or glycoside derivatives for enhanced bioavailability .
  • pH Adjustment : Buffer solutions (pH 6–8) can stabilize the ester moiety while improving dissolution.

Q. What are the stability considerations under different storage conditions?

  • Moisture Sensitivity : Store under inert gas (Ar) at –20°C to prevent ester hydrolysis.
  • Light Protection : Amber vials reduce photodegradation of the quinoline ring.
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Methodological Notes

  • Stereochemical Analysis : For chiral centers, use chiral stationary phases in HPLC or compare optical rotation with literature values .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) during coupling steps to trap reactive intermediates.
  • Data Reproducibility : Validate synthetic protocols across ≥3 independent batches and report yields as mean ± standard deviation.

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